4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride

Catalog No.
S007603
CAS No.
1062368-62-0
M.F
C₂₅H₂₆Cl₄N₆
M. Wt
552.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimi...

CAS Number

1062368-62-0

Product Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride

IUPAC Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride

Molecular Formula

C₂₅H₂₆Cl₄N₆

Molecular Weight

552.33

InChI

InChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H

InChI Key

NYHXPFHFIMRKDS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl

Description

A selective BMP signaling inhibitor, inhibits the transcriptional activity of the BMP type I receptors ALK2 and ALK3 with IC50 of 5 nM and 30 nM, respectively, exhibits 200-fold selectivity for BMP versus TGF-β.
LDN193189 hydrochloride is a selective BMP type I receptor kinases inhibitor, which inhibits transcriptional activity of the BMP type I receptors ALK2 and ALK3 (IC50=5 nM and 30 nM, respectively), with substantially weaker effects on activin and the TGF-β type I receptors ALK4, ALK5 and ALK7 (IC50≥500 nM).

Inhibiting Bone Formation and Heterotopic Ossification

LDN-193189 demonstrates potential in regulating bone formation. Studies have shown its ability to inhibit BMP-mediated bone formation in cell lines [1]. In animal models, LDN-193189 treatment prevented abnormal bone formation (heterotopic ossification) without affecting normal bone development [2]. This suggests its therapeutic potential for conditions like fibrodysplasia ossificans progressiva, a rare disease characterized by excessive bone formation in muscle and soft tissues.

[1] Boergermann JH, Kopf J, Yu PB, Knaus P. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells. Int J Biochem Cell Biol. 2010 Nov;42(11):1802-7.

[2] Yu PB, Deng DY, Lai CS, et al. BMP type I receptor inhibition reduces heterotopic ossification. Nat Med. 2008 Dec;14(12):1363-9.

Regulating Stem Cell Differentiation

LDN-193189's ability to modulate BMP signaling makes it a valuable tool for studying stem cell differentiation. Research suggests that LDN-193189 promotes the differentiation of various cell types from pluripotent stem cells, including neural progenitor cells, neural crest cells, and sensory epithelial cells [3, 4, 5]. This opens doors for exploring its potential in regenerative medicine applications.

[3] Chambers SM, Qi Y, Luo X, et al. Efficient generation of neural progenitors from human pluripotent stem cells. Nat Biotechnol. 2009 Aug;27(8):703-9.

[4] Kreitzer S, Perron M, Fernandes MJ, et al. In vivo generation of neural crest derivatives from human pluripotent stem cells. Cell Stem Cell. 2012 May 4;10(5):617-28.

[5] Koehler KR, Mikhailova A, Perez-Garcia L, et al. Blocking BMP signaling promotes sensory hair cell differentiation from mouse embryonic stem cells. Dev Biol. 2013 Aug 1;379(1):106-19.

Targeting Cancer

[6] Balboni BM, Wang X, Dey A, et al. The BMP signaling pathway is activated in human prostate cancers and regulates bone metastatic growth. Am J Pathol. 2007 Jul;171(1):106-14.

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride, commonly referred to as LDN193189 hydrochloride, is a synthetic compound that serves as a potent inhibitor of bone morphogenetic protein (BMP) signaling pathways. It is characterized by its unique structure, which includes a quinoline moiety linked to a pyrazolo-pyrimidine scaffold, making it a valuable tool in biomedical research. The molecular formula for this compound is C25H22N6·HCl, with a molecular weight of approximately 443.0 g/mol .

LDN-193189 functions as a potent and selective inhibitor of BMP type I receptors, particularly ALK2, ALK3, and ALK6, with nanomolar inhibitory activity (IC50 values in the low nM range) [, ]. It achieves this by competitively binding to the ATP-binding pocket of these receptors, thereby preventing BMPs from activating the downstream SMAD signaling pathway crucial for bone formation and other BMP-related processes [].

Information regarding the specific safety profile of LDN-193189 is limited. As with any research chemical, it should be handled with caution following standard laboratory safety protocols.

Limited data suggests:

  • LDN-193189 treatment in mice studies did not cause significant weight loss, growth retardation, or spontaneous fractures [].

The compound primarily functions through its interaction with BMP type I receptors, specifically ALK1 and ALK2. The inhibition of these receptors leads to the blockade of downstream signaling pathways associated with bone morphogenetic proteins. The IC₅₀ values for LDN193189 hydrochloride against ALK1 and ALK2 are reported to be around 0.8 nM, indicating its high potency . The chemical structure allows for various substitution reactions, which can be explored to modify its biological activity.

LDN193189 hydrochloride has been extensively studied for its biological activity in various cellular contexts. It inhibits BMP-mediated signaling pathways, which are crucial for processes such as bone formation and vascular calcification. Research has shown that this compound can reduce vascular calcification and inhibit atherosclerosis progression in animal models . Additionally, it has been implicated in promoting the differentiation of stem cells into functional neural crest cells, showcasing its potential in regenerative medicine .

The synthesis of LDN193189 hydrochloride typically involves several steps, starting from readily available starting materials. The general approach includes:

  • Formation of the Pyrazolo-Pyrimidine Core: This involves the reaction of appropriate phenyl and piperazine derivatives with pyrazole precursors.
  • Quinoline Attachment: The quinoline moiety is introduced through coupling reactions that link the pyrazolo-pyrimidine core to the quinoline structure.
  • Hydrochloride Salt Formation: The final step involves converting the free base form into its hydrochloride salt, enhancing solubility and stability.

These reactions often require specific conditions such as controlled temperatures and the use of catalysts or protecting groups to ensure high yields and purity of the final product .

LDN193189 hydrochloride is primarily used in research settings to study BMP signaling pathways. Its applications include:

  • Investigating Bone Development: Researchers utilize this compound to explore mechanisms underlying osteogenesis and related disorders.
  • Vascular Biology Studies: It aids in understanding vascular calcification processes and potential therapeutic interventions for cardiovascular diseases.
  • Stem Cell Research: The compound is employed to derive neural crest cells from pluripotent stem cells, contributing to advancements in regenerative medicine .

Interaction studies involving LDN193189 hydrochloride have focused on its binding affinity and specificity towards BMP receptors. These studies often utilize biochemical assays to measure the inhibition of receptor activity in cellular models. Inhibition profiles against various kinases involved in BMP signaling have been characterized, confirming its selectivity towards ALK1 and ALK2 while showing minimal off-target effects on other kinases .

Several compounds exhibit structural similarities or share biological activity with LDN193189 hydrochloride. Notable examples include:

  • Dorsomorphin: A precursor compound that also inhibits BMP signaling but lacks some specificity compared to LDN193189.
  • LDN192960: Another derivative that targets BMP receptors but differs in its chemical structure and potency.
  • SB-431542: A well-known inhibitor of TGF-beta receptor signaling, which shares some overlapping pathways with BMP signaling.

Comparison Table

Compound NameStructural FeaturesBiological ActivityPotency (IC₅₀)
LDN193189Quinoline + Pyrazolo-PyrimidineBMP pathway inhibition0.8 nM (ALK1/ALK2)
DorsomorphinSimilar core structureBMP pathway inhibitionVaries
LDN192960Modified pyrazolo-pyrimidineBMP pathway inhibitionHigher than LDN193189
SB-431542TGF-beta receptor inhibitorInhibits TGF-beta signalingVaries

This comparison highlights the unique structural features and specific biological activities of LDN193189 hydrochloride, establishing its significance as a selective BMP inhibitor in research applications .

Wikipedia

Ldn-193189 monohydrochloride

Dates

Modify: 2023-08-15
[1]. Yu PB, et al. BMP type I receptor inhibition reduces heterotopic [corrected] ossification. Nat Med, 2008, 14(12), 1363-1369.[2]. Lee YC, et al. BMP4 promotes prostate tumor growth in bone through osteogenesis. Cancer Res, 2011, 71(15), 5194-5203.[3]. Yang L, et al. Sildenefil increases connexin 40 in smooth muscle cells through activation of BMP pathways in pulmonary arterial hypertension. Int J Clin Exp Pathol. 2014 Jul 15;7(8):4674-84.

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